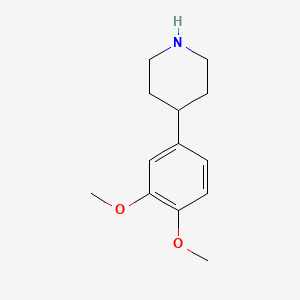

4-(3,4-Dimethoxyphenyl)piperidine

説明

Contextualization within Piperidine (B6355638) Medicinal Chemistry

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern drug discovery. exlibrisgroup.com It is one of the most prevalent heterocyclic motifs found in FDA-approved pharmaceuticals, highlighting its importance as a building block for medicinal agents. exlibrisgroup.com The widespread application of piperidine-based structures stems from their ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. thieme-connect.com

The versatility of the piperidine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's biological activity. lifechemicals.com Piperidine derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, modulation of the central nervous system (CNS), anticancer activity, and management of neurodegenerative diseases like Alzheimer's. exlibrisgroup.comnih.govingentaconnect.com The introduction of a piperidine scaffold can enhance a molecule's biological activity, selectivity, and pharmacokinetic profile. thieme-connect.com

The significance of the piperidine nucleus is underscored by its presence in numerous commercially successful drugs. exlibrisgroup.com Its three-dimensional structure allows for interactions with biological targets that are not achievable with flat aromatic rings. lifechemicals.com This structural feature is crucial for designing potent and selective drug candidates.

Importance of the 3,4-Dimethoxyphenyl Moiety in Bioactive Compounds

The 3,4-dimethoxyphenyl group, a substituted benzene (B151609) ring with two methoxy (B1213986) groups at the 3 and 4 positions, is another critical component contributing to the bioactivity of many compounds. This moiety is frequently found in natural products and synthetic molecules with therapeutic potential.

The presence of the 3,4-dimethoxyphenyl group can influence a molecule's interaction with biological targets and its metabolic stability. For instance, derivatives of 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole have been synthesized and evaluated for their antioxidant properties. pensoft.net In the context of neurodegenerative disorders, various plant-derived bioactive compounds containing methoxy groups on a phenyl ring have shown promise in preclinical studies. nih.gov For example, certain flavonoids with multiple methoxy substitutions have been investigated for their potential to mitigate cognitive impairment. nih.gov

The combination of the well-established piperidine scaffold and the bioactive 3,4-dimethoxyphenyl moiety in 4-(3,4-dimethoxyphenyl)piperidine creates a molecule with significant potential for further investigation in drug discovery programs. The hydrochloride salt of this compound is also noted in chemical catalogs, indicating its availability for research purposes. huatengsci.com

Structure

3D Structure

特性

IUPAC Name |

4-(3,4-dimethoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10/h3-4,9-10,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSDYCZGSJHQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337996 | |

| Record name | 4-(3,4-Dimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42434-76-4 | |

| Record name | 4-(3,4-Dimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3,4 Dimethoxyphenyl Piperidine and Its Analogues

Established Synthetic Pathways to the Piperidine (B6355638) Core Structure

The formation of the piperidine ring is a fundamental aspect of synthesizing 4-(3,4-dimethoxyphenyl)piperidine and its analogues. Various methods, including intramolecular cyclization and the reduction of pyridine (B92270) precursors, are employed.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, involving the formation of a new carbon-nitrogen or carbon-carbon bond within a linear precursor. nih.gov These reactions can be initiated by various means, including radical, electrophilic, or metal-catalyzed processes. nih.govorganic-chemistry.org For instance, the intramolecular hydroamination of unsaturated amines, catalyzed by transition metals like rhodium, offers a direct route to substituted piperidines. organic-chemistry.org Another approach involves the radical cyclization of amino-aldehydes, which can be mediated by catalysts such as cobalt(II). nih.gov The choice of substrate and catalyst is crucial for achieving high yields and controlling stereoselectivity. nih.gov

Catalytic Hydrogenation and Reduction Methods

A prevalent method for synthesizing the piperidine core is the catalytic hydrogenation of corresponding pyridine derivatives. This approach typically involves the use of heterogeneous or homogeneous catalysts containing noble metals like ruthenium, rhodium, palladium, or platinum. researchgate.net Ruthenium on carbon (Ru/C) has demonstrated high activity and selectivity for the complete conversion of pyridine to piperidine under optimized conditions of temperature and hydrogen pressure. The reactivity of the pyridine ring can be influenced by the presence and position of substituents. researchgate.net Electrocatalytic hydrogenation has also emerged as a sustainable alternative, allowing for the reduction of pyridines under mild conditions without the need for high-pressure hydrogen gas. nih.govchemrxiv.org

Asymmetric Synthesis Approaches for Enantioselective Production

The development of asymmetric methods is crucial for accessing enantiomerically pure 4-arylpiperidines, which are often required for pharmaceutical applications. acs.orgnih.gov One notable strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of a protected pyridine with an arylboronic acid, yielding 3-substituted tetrahydropyridines with high enantioselectivity. acs.org These intermediates can then be further reduced to the corresponding piperidines. Another approach establishes stereochemistry through methods like the CBS reduction of a suitable precursor, followed by stereoselective manipulations to introduce the desired substituents on the piperidine ring. acs.orgnih.gov

Introduction of the 3,4-Dimethoxyphenyl Substituent

The 3,4-dimethoxyphenyl group can be introduced at various stages of the synthesis. In one common strategy, a pre-functionalized precursor already containing this moiety is used to construct the piperidine ring. For example, 3,4-dimethoxyphenylacetonitrile (B126087) can serve as a starting material, which is then elaborated into the final piperidine structure.

Alternatively, the 3,4-dimethoxyphenyl group can be introduced onto a pre-formed piperidine ring through cross-coupling reactions. The Negishi coupling, for instance, allows for the direct synthesis of 4-arylpiperidines by reacting a 4-piperidylzinc iodide with an appropriate aryl halide, such as a derivative of 1,2-dimethoxybenzene. nih.gov This reaction often requires cocatalysis with both palladium and copper(I) complexes to achieve good yields. nih.gov

Functionalization and Derivatization at Various Positions of the Piperidine Ring

Further modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new analogues.

N-Substituent Modulations

The nitrogen atom of the piperidine ring is a common site for functionalization, most frequently through N-alkylation. This can be achieved by reacting this compound with an alkyl halide in the presence of a base. researchgate.netchemicalforums.com Common bases used for this transformation include potassium carbonate or diisopropylethylamine (DIEA). chemicalforums.comfabad.org.tr The choice of solvent and reaction conditions can be critical, especially when dealing with reactive alkylating agents. chemicalforums.com For instance, the reaction of this compound with 1-(chloromethyl)-4-methoxybenzene can be carried out using potassium carbonate in a solvent like dimethylformamide (DMF). fabad.org.tr Another example involves the reaction with 4-(3-chloropropoxy)-1,2-dimethoxybenzene in the presence of potassium carbonate and potassium iodide in butanol to yield the corresponding N-substituted product. prepchem.com

C-Substituent Introduction

The introduction of carbon-based substituents at positions 2, 3, 5, or 6 of the piperidine ring in 4-arylpiperidines is a critical step for creating diverse analogues. Methodologies often involve multi-step sequences starting from functionalized precursors like piperidones (ketones within the piperidine ring) or by building the ring from acyclic precursors.

One established route involves the use of 4-piperidones as versatile intermediates. dtic.mil These compounds can be synthesized through various methods, including the Dieckmann condensation of an amino diester, followed by hydrolysis and decarboxylation. dtic.mil Once the 4-piperidone (B1582916) is formed, further C-C bonds can be introduced at the adjacent C-3 and C-5 positions. For instance, Rosiak developed a route for synthesizing 3-phenyl substituted 4-piperidones through an intermolecular double aza-Michael cyclisation. kcl.ac.uk This method utilizes a highly reactive divinyl ketone which cyclizes with an amine to form the substituted piperidone ring. kcl.ac.uk These substituted piperidones can then be converted to the corresponding piperidines, carrying the desired C-substituent.

Another strategy involves the direct functionalization of pyridine derivatives, which are subsequently reduced to piperidines. The direct C-4 alkylation of pyridines has been a significant challenge due to issues with regioselectivity. nih.gov However, the use of a maleate-derived blocking group for the pyridine nitrogen enables controlled Minisci-type decarboxylative alkylation specifically at the C-4 position. nih.gov This allows for the synthesis of 4-alkylpyridines, which can then be further functionalized at other positions before the final reduction of the aromatic ring to a piperidine. This approach offers a powerful way to build complex substitution patterns.

Furthermore, palladium-catalyzed cross-coupling reactions provide a direct method for creating the 4-aryl linkage. A Negishi coupling reaction between a 4-(N-BOC-piperidyl)zinc iodide and an appropriate aryl halide, such as 1-bromo-3,4-dimethoxybenzene, can be used to synthesize the core structure. nih.gov While this constructs the parent compound, introducing further C-substituents onto the piperidine ring would necessitate starting with a pre-functionalized piperidylzinc reagent.

The table below summarizes key synthetic strategies for introducing C-substituents onto the piperidine core.

| Methodology | Starting Material/Intermediate | Description | Key Features |

| Aza-Michael Cyclisation | Divinyl ketones and primary amines | Intermolecular double aza-Michael addition to form a 3-substituted-4-piperidone. | Access to C-3 substituted piperidines. kcl.ac.uk |

| Blocked Pyridine Alkylation | Pyridine and carboxylic acids | Use of a removable blocking group to direct Minisci-type alkylation to the C-4 position of pyridine. | High regioselectivity for C-4 functionalization of the precursor. nih.gov |

| Dieckmann Condensation | Acyclic amino diesters | Intramolecular condensation to form a piperidone ring, which can be further functionalized. | Classic method for constructing the piperidone core. dtic.mil |

Methodologies for Compound Isolation and Purification in Research Settings

The isolation and purification of this compound and its analogues are critical steps to ensure the final product's identity and purity for further research. Common laboratory techniques include extraction, chromatography, and crystallization.

Following a synthesis, the crude reaction mixture is typically worked up to isolate the product. This often involves liquid-liquid extraction. For example, after quenching the reaction, the mixture might be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) (AcOEt). google.com The combined organic layers are then dried, commonly with an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. google.com

Purification of the crude material is most commonly achieved through column chromatography or crystallization.

Column Chromatography: This is a highly versatile technique used to separate the target compound from impurities. The crude product, often an oil or solid, is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. google.com A solvent system (eluent), such as a mixture of ethyl acetate and hexane (B92381), is then passed through the column. google.com By gradually increasing the polarity of the eluent, compounds with different polarities will move down the column at different rates and can be collected in separate fractions.

Crystallization: This technique is used to purify solid compounds. chemrevlett.com The crude product is dissolved in a suitable hot solvent or solvent mixture, such as hexane and dichloromethane (B109758) (CH₂Cl₂), until a saturated solution is formed. google.com As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solution (mother liquor). chemrevlett.com The pure crystals are then collected by filtration. chemrevlett.com In some cases, for compounds that are salts (e.g., hydrochlorides), crystallization is a very effective purification method.

The table below outlines common purification techniques.

| Technique | Description | Typical Solvents/Reagents | Application |

| Extraction | Partitioning the compound between two immiscible liquid phases (e.g., aqueous and organic). | Ethyl acetate, Dichloromethane, Water | Initial work-up to separate the product from inorganic salts and water-soluble impurities. google.com |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Silica gel, Ethyl acetate/Hexane mixtures | Purification of crude oils or solids from byproducts with different polarities. google.com |

| Crystallization | Formation of solid crystals from a solution to purify a solid compound. | Hexane, Dichloromethane, Ethanol | Final purification of solid compounds to obtain high-purity material. google.comchemrevlett.com |

A specific method for purifying piperidine itself involves forming a piperidinium (B107235) salt by reacting the crude mixture with carbon dioxide in an organic solvent. The filtered salt is then treated with an alkaline solution to liberate the free piperidine, which can be further purified by distillation and drying. google.com While this is for the parent piperidine, the principle of salt formation and liberation can be applied to purify piperidine derivatives.

Biological Activity Spectrum of 4 3,4 Dimethoxyphenyl Piperidine Derivatives

Overview of Pharmacological Potential of Piperidine (B6355638) Scaffolds

The piperidine ring is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals, underscoring its importance in medicinal chemistry. nih.govijnrd.org This nitrogen-containing heterocycle is a key pharmacophore that imparts favorable physicochemical properties to molecules, including improved solubility and the ability to cross biological membranes. Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, facilitating interactions with a wide array of biological targets. nih.gov

The pharmacological significance of the piperidine scaffold is broad, with derivatives exhibiting a remarkable spectrum of biological activities. ijnrd.org These include applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. ijnrd.orgcabidigitallibrary.orgnih.gov Furthermore, piperidine-containing compounds have been extensively developed for disorders of the central nervous system, serving as analgesics, antipsychotics, and treatments for neurodegenerative diseases like Alzheimer's. ijnrd.orgnih.gov The versatility of the piperidine nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity and the development of new therapeutic agents for a multitude of diseases. nih.gov

Specific Biological Activities Investigated

Antiviral Properties and Mechanisms (e.g., H1N1 Influenza)

Derivatives of 4-(3,4-Dimethoxyphenyl)piperidine have demonstrated notable potential as antiviral agents, particularly against the H1N1 influenza virus. One such derivative, N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine, also known as AB05, has shown significant inhibitory effects on the A/WSN/33 strain of the influenza virus. cabidigitallibrary.org

The mechanism of action for AB05 appears to be multifaceted. Research indicates that it inhibits the neuraminidase (NA) activity of the virus. cabidigitallibrary.org Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus. AB05 demonstrated a 70% inhibition of neuraminidase in the WSN (H1N1) strain. cabidigitallibrary.org Furthermore, the compound was found to inhibit the release of mature viral particles from host cells, as determined by time-of-addition assays. cabidigitallibrary.org The antiviral efficacy of AB05 was also highlighted by a dose-dependent reduction in viral plaques in an adsorption assay, with an effective concentration (EC50) of 0.33 µM. cabidigitallibrary.org

| Compound | Virus Strain | Activity | EC50 | Reference |

| N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05) | Influenza A/WSN/33 (H1N1) | Neuraminidase Inhibition (70%) | 0.33 µM (Adsorption Assay) | cabidigitallibrary.org |

| N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05) | Influenza A (H3N2) | Neuraminidase Inhibition (90%) | Not specified | cabidigitallibrary.org |

| N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05) | Influenza B | Neuraminidase Inhibition (90%) | Not specified | cabidigitallibrary.org |

| N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05) | Tamiflu-resistant H1N1 | Neuraminidase Inhibition (49%) | Not specified | cabidigitallibrary.org |

Anticancer and Antiproliferative Effects

While direct studies on the anticancer properties of this compound are limited, extensive research into structurally related compounds, particularly those containing a trimethoxyphenyl group, highlights the potential of this chemical space in cancer therapy. The trimethoxyphenyl moiety is a key feature of several potent anticancer agents.

For instance, a series of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amines has been synthesized and evaluated for in vitro anticancer activity. nih.gov Several of these compounds, particularly those with a substituted piperazine (B1678402), demonstrated significant antiproliferative effects. nih.gov One derivative showed a growth inhibition of 86.28% against the HOP-92 non-small cell lung cancer cell line at a 10 µM concentration. nih.gov Similarly, other derivatives displayed promising growth inhibition against colorectal carcinoma and breast cancer cell lines. nih.gov

Other research has focused on 2-arylamino-5-aryl-1,3,4-thiadiazoles, where compounds bearing a 3,4,5-trimethoxyphenyl group at the 5-position showed very high cytotoxic activity against the MCF-7 breast cancer cell line. mdpi.com Additionally, novel trimethoxyphenyl pyridine (B92270) derivatives have been designed as tubulin inhibitors, with some compounds showing superior anti-proliferative activity compared to colchicine (B1669291) against hepatocellular carcinoma, colorectal carcinoma, and breast cancer cell lines. researchgate.net These findings suggest that the dimethoxyphenyl group in this compound could confer significant anticancer activity, a hypothesis that warrants further investigation.

| Compound Class | Cancer Cell Line | Activity | IC50 / GI Value | Reference |

| 4-(3,4,5-Trimethoxyphenyl)thiazole–pyrimidine derivatives | HOP-92 (NSCL) | Growth Inhibition | 86.28% GI at 10 µM | nih.gov |

| 4-(3,4,5-Trimethoxyphenyl)thiazole–pyrimidine derivatives | HCT-116 (Colorectal) | Growth Inhibition | 40.87% GI at 10 µM | nih.gov |

| 4-(3,4,5-Trimethoxyphenyl)thiazole–pyrimidine derivatives | SK-BR-3 (Breast) | Growth Inhibition | 46.14% GI at 10 µM | nih.gov |

| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles | MCF-7 (Breast) | Cytotoxic Activity | 6.6 µM | mdpi.com |

| Trimethoxyphenyl pyridine derivatives | HepG-2, HCT-116, MCF-7 | Anti-proliferative | Superior to colchicine | researchgate.net |

Anticonvulsant Efficacy

Derivatives of piperidine have been recognized for their potential as anticonvulsant agents. Their mechanism of action often involves the modulation of ion channels and neurotransmitter systems implicated in seizure activity. Research has shown that piperidine derivatives can antagonize convulsions induced by various chemical and physical methods. nih.gov Their primary anticonvulsant activity is often observed through the modification of the maximal electroshock (MES) seizure pattern in animal models. nih.gov

Phencyclidine (1-(1-phenylcyclohexyl) piperidine), a well-known piperidine derivative, and its analogs act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. shahed.ac.ir This antagonism is a promising mechanism for controlling epileptic seizures. shahed.ac.ir For instance, a novel derivative, 1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinol, has demonstrated significant anticonvulsant effects in the pentylenetetrazole (PTZ)-induced kindling model in mice. shahed.ac.ir Similarly, another phencyclidine derivative, 1-[1-(3-methoxyphenyl)(tetralyl)] piperidine, has shown prominent anti-convulsant effects, suggesting that modifications to the piperidine structure can lead to potent antiepileptic activity. iranpath.org

Furthermore, N-(omega-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidines have been identified as high-potency antagonists at the NR1A/2B subtype of the NMDA receptor and have shown potent anticonvulsant activity in the mouse maximal electroshock-induced seizure (MES) model. nih.gov The structural similarity of these compounds to the this compound core suggests that derivatives of the latter could also exhibit significant anticonvulsant properties through similar mechanisms.

Table 1: Anticonvulsant Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Experimental Model | Observed Effect | Probable Mechanism of Action | Reference |

|---|---|---|---|---|

| Piperine and its derivatives | Maximal Electroshock (MES) Seizure | Modification of seizure pattern | Not specified | nih.gov |

| 1-[1-(4-Methoxyphenyl)(cyclohexyl)]-4-piperidinol | PTZ-induced kindling | Reduction in seizure phase duration | NMDA receptor antagonism | shahed.ac.ir |

| 1-[1-(3-Methoxyphenyl)(tetralyl)] piperidine | PTZ-induced kindling | Reduction in seizure score and duration | NMDA receptor antagonism | iranpath.org |

| N-(omega-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidines | Maximal Electroshock Seizure (MES) | Potent anticonvulsant activity | NMDA NR1A/2B receptor antagonism | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES and 6 Hz tests | Significant anticonvulsant protection | Interaction with voltage-sensitive sodium and L-type calcium channels | mdpi.com |

Antipsychotic Relevance

The development of novel antipsychotic agents is an active area of research, and piperidine derivatives have emerged as a promising class of compounds. nih.gov Their therapeutic potential in treating psychosis, particularly schizophrenia, is often attributed to their ability to interact with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov A series of benzoisoxazoleylpiperidine derivatives have been synthesized and evaluated for their affinities to dopamine (D₂, D₃), serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆), and histamine (B1213489) H₃ receptors. nih.gov One promising candidate from this series demonstrated high affinities for multiple target receptors, suggesting its potential as a polypharmacological antipsychotic agent. nih.gov In animal models, this compound was effective in inhibiting behaviors associated with psychosis, such as apomorphine-induced climbing and MK-801-induced hyperactivity, with a reduced liability for common side effects like catalepsy and weight gain. nih.gov

The structural framework of this compound can be found in molecules designed to modulate these key neurotransmitter systems. For instance, dibenz[b,f] nih.govnih.gov-oxazepine derivatives incorporating a piperazine moiety have been synthesized and tested for their antipsychotic potential, with some compounds showing significant activity in catalepsy and foot shock-induced aggression models. researchgate.net

Table 2: Antipsychotic Activity Profile of a Benzoisoxazoleylpiperidine Derivative (Compound 4w)

| Receptor Target | Affinity | Behavioral Model | Outcome | Reference |

|---|---|---|---|---|

| D₂, D₃, 5-HT₁ₐ, 5-HT₂ₐ, H₃ | High | Apomorphine-induced climbing | Significant inhibition | nih.gov |

| 5-HT₆ | Moderate | MK-801-induced movement | Significant inhibition | nih.gov |

| 5-HT₂C, Adrenergic α₁, H₁ | Low | Catalepsy test | High threshold for catalepsy | nih.gov |

| - | - | Conditioned avoidance response | Pro-cognitive effects | nih.gov |

| - | - | Novel object recognition | Pro-cognitive effects | nih.gov |

Neurotransmitter System Modulation

The ability of this compound derivatives to modulate various neurotransmitter systems is fundamental to their diverse pharmacological effects. These compounds have been shown to interact with dopamine, serotonin, and other neurotransmitter receptors and transporters.

Specifically, derivatives of 4-benzylpiperidine (B145979) carboxamide have been investigated for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, making them potential triple reuptake inhibitors for the treatment of depression. nih.gov The structure-activity relationship studies of these compounds have provided insights into the structural requirements for potent inhibition of monoamine transporters. nih.gov

Furthermore, certain piperidine derivatives act as allosteric modulators of dopamine D₂ receptors, offering a mechanism for fine-tuning dopaminergic neurotransmission. mdpi.com This allosteric modulation is an attractive therapeutic strategy as it only occurs in the presence of the endogenous neurotransmitter, potentially leading to fewer side effects. mdpi.com Additionally, analogs of WAY100635, a known serotonin 5-HT₁ₐ antagonist, which incorporate a substituted piperidine moiety, have been synthesized and evaluated for their effects on the serotonin system. nih.gov

Table 3: Neurotransmitter Modulation by Piperidine Derivatives

| Derivative Class | Target | Activity | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| 4-Benzylpiperidine carboxamides | Serotonin Transporter (SERT), Norepinephrine Transporter (NET), Dopamine Transporter (DAT) | Reuptake Inhibition | Depression | nih.gov |

| Benzothiazole derivatives | Dopamine D₂ Receptor | Positive Allosteric Modulation | CNS Diseases | mdpi.com |

| Analogs of WAY100635 | Serotonin 5-HT₁ₐ Receptor | Antagonism | Disorders involving the serotonin system | nih.gov |

| 4-Phenylpiperidine (B165713) derivatives | Dopamine Neurotransmission | Modulation | Central Nervous System Disorders | google.com |

Anti-inflammatory and Immunosuppressive Actions

The anti-inflammatory potential of compounds containing the dimethoxyphenyl group has been demonstrated in several studies. A notable example is (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from Zingiber cassumunar Roxb. nih.gov This compound exhibited significant anti-inflammatory effects, particularly in the acute phase of inflammation. It markedly inhibited carrageenan-induced rat paw edema and reduced exudate formation and leukocyte accumulation in carrageenin-induced pleurisy in rats. nih.gov

Another related compound, 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)-piperazine dihydro-chloride, a sigma-1 receptor agonist, has been studied for its effects on inflammation following a stroke. plos.org Glucocorticoids, which are potent anti-inflammatory and immunosuppressive agents, exert their effects through complex mechanisms that involve the modulation of leukocyte differentiation and function. nih.gov While not direct derivatives, the study of such compounds provides a broader context for the anti-inflammatory potential of molecules with similar structural features. The investigation of this compound derivatives in models of inflammation is warranted based on these findings.

Table 4: Anti-inflammatory Activity of a Dimethoxyphenyl-Containing Compound

| Compound | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenan-induced rat paw edema | Marked inhibition of edema | nih.gov |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenan-induced rat pleurisy | Inhibition of exudate formation and leukocyte accumulation | nih.gov |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Adjuvant-induced arthritis | Slight inhibition of primary and secondary lesions | nih.gov |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Cotton pellet-induced granuloma | No effect | nih.gov |

Antimicrobial Activity

Piperidine derivatives have been extensively screened for their antimicrobial properties against a variety of pathogenic microorganisms. academicjournals.orgresearchgate.netbiomedpharmajournal.orgbiointerfaceresearch.com The antimicrobial activity is often evaluated using methods such as the disc diffusion method and by determining the minimum inhibitory concentration (MIC). researchgate.netbiointerfaceresearch.com

In one study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netbiointerfaceresearch.com The results indicated that these compounds were active against both types of bacteria. researchgate.netbiointerfaceresearch.com Another study on piperidin-4-one derivatives showed good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Thiosemicarbazone derivatives of piperidin-4-one, in particular, demonstrated enhanced antifungal activity. biomedpharmajournal.org

A separate investigation of six novel piperidine derivatives revealed that one compound exhibited the strongest inhibitory activity and the best MIC results against seven different bacteria. researchgate.net However, the antifungal activity of these specific derivatives was more varied, with some showing no activity against certain fungal species. researchgate.net These findings highlight that the nature and position of substituents on the piperidine ring play a crucial role in determining the antimicrobial spectrum and potency.

Table 5: Antimicrobial Activity of Various Piperidine Derivatives

| Derivative Class | Test Organisms | Method | Results | Reference |

|---|---|---|---|---|

| Novel piperidine derivatives | Staphylococcus aureus, Escherichia coli | Disc diffusion | Active against both Gram-positive and Gram-negative bacteria | researchgate.netbiointerfaceresearch.com |

| Piperidin-4-one derivatives | Various bacteria and fungi | Not specified | Good antibacterial activity compared to ampicillin | biomedpharmajournal.org |

| Thiosemicarbazone derivatives of piperidin-4-one | Various fungi | Not specified | Enhanced antifungal activity | biomedpharmajournal.org |

| Six novel piperidine derivatives | Seven bacterial species, various fungi | Agar (B569324) disc diffusion, MIC | One compound showed strong and broad-spectrum antibacterial activity; varied antifungal activity | researchgate.net |

Experimental Models and Assays in Pharmacological Research (In Vitro and In Vivo)

A wide array of experimental models and assays are employed to elucidate the pharmacological properties of this compound derivatives. These models are crucial for assessing efficacy and understanding the underlying mechanisms of action.

In Vitro Models:

Receptor Binding Assays: These assays are used to determine the affinity of the compounds for specific receptors, such as dopamine, serotonin, and NMDA receptors. nih.govnih.gov Radioligand binding assays, for example, using [³H]prazosin for α₁-adrenergic receptors and [³H]raclopride for dopamine D₂ receptors, quantify the binding affinity (IC₅₀ values). nih.gov

Enzyme Inhibition Assays: These are used to assess the inhibitory activity of compounds on specific enzymes, such as monoamine oxidases or acetylcholinesterase.

Ion Channel Electrophysiology: Techniques like patch-clamp recordings on cloned receptors expressed in Xenopus oocytes are used to study the effects of compounds on ion channel function, for instance, the antagonism of NMDA receptor subtypes. nih.gov

Antimicrobial Susceptibility Tests: The agar disc diffusion method and broth microdilution to determine the Minimum Inhibitory Concentration (MIC) are standard in vitro assays to evaluate antibacterial and antifungal activity. researchgate.netbiointerfaceresearch.comresearchgate.net

In Vivo Models:

Anticonvulsant Models: The maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz seizure test are commonly used rodent models to evaluate anticonvulsant activity. mdpi.comnih.gov The kindling model, induced by repeated administration of a subconvulsive dose of a chemical like PTZ, is used to study the development of epilepsy and the effects of potential antiepileptic drugs. shahed.ac.iriranpath.org

Antipsychotic Models: Behavioral models in rodents, such as apomorphine-induced climbing, MK-801-induced hyperactivity, and catalepsy tests, are used to assess antipsychotic-like effects. nih.gov The conditioned avoidance response test can provide insights into the cognitive effects of the compounds. nih.gov

Anti-inflammatory Models: Carrageenan-induced paw edema in rats is a classic model of acute inflammation. nih.gov Other models include carrageenan-induced pleurisy to measure exudate volume and leukocyte migration, and the cotton pellet-induced granuloma model for chronic inflammation. nih.gov

Analgesic Models: The hot plate test and the writhing test induced by acetic acid are used to evaluate central and peripheral analgesic activity, respectively. nih.gov

Table 6: Common Experimental Models for Pharmacological Evaluation

| Activity | In Vitro Model | In Vivo Model | Key Parameters Measured |

|---|---|---|---|

| Anticonvulsant | NMDA receptor binding assays, Ion channel electrophysiology | MES, scPTZ, 6 Hz, Kindling | Seizure threshold, seizure duration and severity, ED₅₀ |

| Antipsychotic | Dopamine and serotonin receptor binding assays | Apomorphine-induced climbing, Catalepsy tests | Climbing behavior, time of immobility |

| Anti-inflammatory | - | Carrageenan-induced paw edema/pleurisy | Paw volume, exudate volume, leukocyte count |

| Antimicrobial | Agar disc diffusion, MIC determination | - | Zone of inhibition, MIC value |

| Neurotransmitter Modulation | Reuptake inhibition assays, Receptor binding assays | Microdialysis | Neurotransmitter levels, receptor affinity (Ki, IC₅₀) |

Structure Activity Relationships Sar and Mechanistic Elucidation of 4 3,4 Dimethoxyphenyl Piperidine Derivatives

Systematic Variation Studies and Their Impact on Biological Responses

Systematic variation of the 4-(3,4-dimethoxyphenyl)piperidine core has been a cornerstone of medicinal chemistry efforts to optimize potency and selectivity for various biological targets. These studies typically involve modification of the piperidine (B6355638) nitrogen, the piperidine ring itself, and the dimethoxyphenyl moiety.

The nature of the substituent on the piperidine nitrogen (N-substitution) has been shown to be a critical determinant of pharmacological activity. For instance, in the context of opioid receptor antagonists, varying the N-substituent from a simple methyl group to larger, more complex moieties like phenylpropyl groups can dramatically alter the affinity and selectivity profile. nih.govnih.gov Studies on related 4-arylpiperidine derivatives have demonstrated that the introduction of different alkyl, arylalkyl, and functionalized chains at the nitrogen atom can modulate the interaction with the receptor's binding pocket, leading to a wide range of pharmacological effects, including agonism, antagonism, or mixed profiles. nih.govnih.gov

Furthermore, modifications on the phenyl ring, such as altering the position or nature of the alkoxy groups, can influence activity. While the 3,4-dimethoxy pattern is common, studies on related phenethylamines and phenylisopropylamines have shown that changes in the alkoxy substitution pattern can impact receptor affinity and functional activity. incb.orgfrontiersin.org For example, extending the alkoxy group at the 4-position has been shown to generally increase binding affinities at serotonin (B10506) 5-HT2A and 5-HT2C receptors. incb.org

The following table illustrates the impact of systematic variations on the biological responses of hypothetical this compound derivatives, based on established SAR principles for related 4-arylpiperidines.

Table 1: Impact of Systematic Variations on Biological Responses of Hypothetical this compound Derivatives This table is illustrative and compiles data based on SAR principles from various sources on related 4-arylpiperidine compounds.

| Compound ID | N-Substituent | Piperidine Ring Modification | Phenyl Ring Modification | Target Receptor | Observed Activity Trend |

|---|---|---|---|---|---|

| 1a | -CH₃ | None | 3,4-di-OCH₃ | Opioid (μ) | Moderate Antagonist |

| 1b | -(CH₂)₂-Ph | None | 3,4-di-OCH₃ | Opioid (μ) | Potent Antagonist |

| 1c | -CH₃ | 3-CH₃ | 3,4-di-OCH₃ | Opioid (μ) | Increased Antagonist Potency |

| 1d | -CH₃ | None | 4-OH, 3-OCH₃ | Opioid (μ) | Maintained/Increased Affinity |

| 2a | -(CH₂)₃-Ph | None | 3,4-di-OCH₃ | Dopamine (B1211576) (D₂) | Moderate Affinity |

| 2b | -(CH₂)₄-Ph | None | 3,4-di-OCH₃ | Dopamine (D₂) | Increased Affinity |

| 2c | -(CH₂)₃-Ph | 4-F | 3,4-di-OCH₃ | Dopamine (D₂) | Altered Selectivity |

Key Pharmacophoric Elements and Their Contributions to Activity

The piperidine ring serves as a crucial scaffold, providing the basic nitrogen atom that is often protonated at physiological pH and engages in key ionic interactions with acidic residues in receptor binding sites. mdpi.com The substitution pattern on the piperidine ring itself significantly influences activity.

N-Substitution: As mentioned, the substituent on the piperidine nitrogen is a primary determinant of potency and selectivity. The size, shape, and functionality of this group can dictate the binding mode and functional outcome (agonist vs. antagonist).

C-3 and C-4 Substitution: Introduction of substituents on the piperidine ring can have profound effects. For example, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series of opioid antagonists, the 3-methyl group was found to be crucial for conferring pure antagonist properties. nih.gov Altering the stereochemistry of these substituents, for instance from trans to cis, can convert a pure antagonist into a mixed agonist-antagonist. nih.gov The presence and nature of substituents at the 3- and 4-positions can also influence the conformational preference of the 4-aryl group, which in turn affects receptor interaction.

The 3,4-dimethoxyphenyl group plays a multifaceted role in the interaction of these derivatives with their biological targets.

Hydrophobic and van der Waals Interactions: The phenyl ring itself provides a large hydrophobic surface that can engage in van der Waals interactions with nonpolar regions of the receptor binding pocket.

Hydrogen Bonding: The two methoxy (B1213986) groups are capable of acting as hydrogen bond acceptors. These interactions can provide additional binding affinity and contribute to the orientation of the molecule within the binding site. The specific positioning of these methoxy groups (ortho and meta to the piperidine attachment point) can be critical for optimal interaction with corresponding hydrogen bond donors on the receptor.

Electronic Effects: The methoxy groups are electron-donating, which can influence the electronic properties of the phenyl ring and potentially impact cation-π interactions with the receptor.

The three-dimensional structure of this compound derivatives is a critical factor in their biological activity.

Conformational Preferences: The piperidine ring can exist in different conformations, with the chair form being the most stable. The 4-(3,4-dimethoxyphenyl) substituent can adopt either an axial or an equatorial position. The relative stability of these conformers and the energy barrier to their interconversion can influence the population of the bioactive conformation. For related 4-phenylpiperidine (B165713) opioid antagonists, an equatorial orientation of the phenyl group is thought to be essential for antagonist activity. nih.gov

Stereochemistry: The introduction of chiral centers, for example at the 3- and 4-positions of the piperidine ring, leads to the existence of enantiomers and diastereomers. It is well-established that different stereoisomers of a drug can have vastly different pharmacological properties. incb.orgnih.gov For instance, in the case of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the (3R,4R)-isomer was found to be a more potent opioid antagonist than the (3S,4S)-isomer. nih.gov This highlights the ability of the chiral environment of the receptor to distinguish between subtle differences in the spatial arrangement of atoms.

Identification of Molecular Targets and Binding Modes

Derivatives of the this compound scaffold have been investigated for their activity at a range of molecular targets, primarily G-protein coupled receptors (GPCRs) in the central nervous system.

The primary molecular targets for this class of compounds include opioid, dopamine, and serotonin receptors. The affinity and selectivity for these receptors are highly dependent on the specific substitution pattern of the molecule.

Opioid Receptors: N-substituted 4-arylpiperidines are a well-known class of opioid receptor ligands. Modifications to the N-substituent and the piperidine ring can tune the affinity and selectivity for μ, δ, and κ opioid receptors. For example, certain N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are potent and selective κ opioid receptor antagonists. nih.gov

Dopamine Receptors: 4-Arylpiperidine derivatives have been extensively explored as dopamine D₂ receptor ligands. The nature of the substituent on the piperidine nitrogen and the electronics of the aryl ring are key determinants of affinity and functional activity (agonist, partial agonist, or antagonist). For instance, certain 4-N-linked-heterocyclic piperidine derivatives show high affinity and selectivity for the human dopamine D₄ receptor.

Serotonin Receptors: The 4-arylpiperidine scaffold is also present in ligands for various serotonin receptor subtypes, particularly the 5-HT₂A and 5-HT₂C receptors. The substitution on the aromatic ring and the piperidine nitrogen can be modulated to achieve high affinity and selectivity for these receptors.

The following table provides a representative summary of the receptor affinity profiles for various 4-arylpiperidine derivatives, illustrating how structural modifications influence receptor binding.

Table 2: Receptor Affinity (Ki, nM) of Representative 4-Arylpiperidine Derivatives This table presents data compiled from various scientific publications on related 4-arylpiperidine compounds to illustrate receptor affinity profiles.

| Compound | N-Substituent | 4-Aryl Group | μ-Opioid | κ-Opioid | δ-Opioid | D₂ | 5-HT₂A |

|---|---|---|---|---|---|---|---|

| Compound A | -(CH₂)₂-Ph | 3-Hydroxyphenyl | 1.2 | 25 | 150 | >1000 | >1000 |

| Compound B | -CH₂-Cyclopropyl | 3-Hydroxyphenyl | 0.8 | 5.5 | 35 | >1000 | >1000 |

| Compound C | -(CH₂)₃-Ph | Phenyl | >1000 | >1000 | >1000 | 25 | 15 |

| Compound D | -(CH₂)₄-(4-F-Ph) | Phenyl | >1000 | >1000 | >1000 | 5 | 8 |

| Compound E | -(CH₂)₂-(Thienyl) | 4-Chlorophenyl | 80 | 150 | 300 | 12 | 20 |

Enzyme Active Site Interactions

Derivatives of the 4-arylpiperidine core have been shown to interact with several classes of enzymes, often acting as inhibitors. The nature and position of substituents on both the piperidine and the aryl ring are critical for the potency and selectivity of these interactions.

Studies on piperazine (B1678402) derivatives, which share structural similarities, as inhibitors of α-glucosidase have revealed that these compounds can bind to an allosteric site near the enzyme's active site. nih.gov The binding is primarily driven by hydrophobic contacts, although polar interactions also play a significant role. nih.gov This suggests that the dimethoxyphenyl group of this compound could engage in similar hydrophobic interactions within an enzyme's binding pocket.

Furthermore, investigations into 4-phenylpiperidine derivatives and their interaction with monoamine oxidase (MAO) have demonstrated that the substitution pattern on the piperidine ring influences selectivity for MAO-A or MAO-B. nih.gov Derivatives with substitutions at the 4th position of the piperidine ring are preferentially oxidized by MAO-A, while substitutions at the 3rd position favor MAO-B. nih.gov The introduction of bulky substituents at both the 3rd and 4th positions can significantly decrease the rate of oxidation. nih.gov

In the context of histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁) receptors, which are proteins with enzymatic and non-enzymatic functions, the piperidine ring itself has been identified as a crucial structural element for affinity. nih.gov A comparison between piperazine and piperidine cores showed that the piperidine moiety is a key determinant for high affinity at the σ₁ receptor. nih.gov

Table 1: Inhibition and Receptor Affinity Data for Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme/Receptor | Key Findings | Reference |

|---|---|---|---|

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives | α-glucosidase | Noncompetitive inhibition; bind to an allosteric site near the active site. | nih.gov |

| 4-phenylpiperidine derivatives | Monoamine Oxidase (MAO) | MAO-A prefers derivatives with substitution at the 4th position; MAO-B prefers substitution at the 3rd position. | nih.gov |

| Piperidine derivatives | Histamine H₃ Receptor (H₃R) | The piperidine ring is a key structural element for dual H₃/σ₁ receptor affinity. | nih.gov |

| Piperidine derivatives | Sigma-1 Receptor (σ₁R) | Replacing a piperazine ring with piperidine significantly increases affinity for σ₁R. | nih.gov |

Signaling Pathway Investigations

A prominent example is the interaction of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives with opioid receptors. nih.govnih.gov These G protein-coupled receptors (GPCRs) are central to pain and motility signaling. Structure-activity relationship studies have shown that modifications to the N-substituent on the piperidine ring can profoundly impact affinity and efficacy at μ-opioid receptors. nih.gov For example, altering the size and polarity of this substituent led to the discovery of potent and peripherally selective μ-opioid antagonists. nih.gov Further constraining the conformation of the N-substituent can even switch a compound from being an antagonist to a potent agonist, demonstrating the sensitivity of the signaling outcome to the ligand's three-dimensional structure. nih.gov

Another significant signaling pathway influenced by piperidine-containing compounds is the Transforming Growth Factor-β (TGF-β) pathway, which is crucial in cell growth, differentiation, and cancer progression. The natural product Piperine, which features a piperidine moiety, has been shown to inhibit both the canonical (Smad-dependent) and non-canonical (Smad-independent) TGF-β signaling pathways in lung adenocarcinoma cells. nih.gov This inhibition prevents the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov This suggests that the piperidine scaffold can be a valuable component in the design of inhibitors targeting complex signaling networks.

Furthermore, the Akt signaling pathway, a critical regulator of cell survival and proliferation, has been successfully targeted by piperidine derivatives. A 3,4,6-trisubstituted piperidine derivative, E22, was shown to be a potent inhibitor of Akt kinase. nih.gov Mechanistic studies confirmed that this compound significantly inhibited the phosphorylation of downstream proteins in the Akt pathway, both in cell culture and in vivo tumor models. nih.gov

Computational Chemistry and Molecular Modeling in 4 3,4 Dimethoxyphenyl Piperidine Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when it binds to a target protein. For 4-(3,4-Dimethoxyphenyl)piperidine, docking studies have been instrumental in elucidating its binding modes with various biological targets. These simulations calculate the binding affinity and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, research into novel inhibitors for specific enzymes often employs docking to screen libraries of compounds. Analogues of this compound have been docked into the active sites of targets to predict their inhibitory potential. The outcomes of these studies are typically ranked based on a scoring function, which estimates the binding free energy. The lower the energy score, the more favorable the binding interaction is predicted to be. This approach allows for the prioritization of candidates for further experimental testing.

Key interactions often observed in docking studies involving the this compound scaffold include hydrogen bonding involving the piperidine (B6355638) nitrogen and hydrophobic interactions from the dimethoxyphenyl group engaging with nonpolar pockets in the receptor's binding site.

Table 1: Example of Molecular Docking Results for a Hypothetical Analogue This table is illustrative and represents typical data generated in docking studies.

| Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Analogue A | Enzyme X | -9.2 | Asp120, Tyr350 | Hydrogen Bond, π-π Stacking |

| Analogue B | Enzyme X | -8.5 | Val68, Leu345 | Hydrophobic |

| Analogue C | Enzyme X | -7.8 | Ser122 | Hydrogen Bond |

Quantum Mechanical Calculations for Electronic and Structural Properties

Quantum mechanics (QM) provides a highly accurate description of the electronic structure and geometry of molecules. These calculations are crucial for understanding the intrinsic properties of this compound that govern its reactivity and interactions.

The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. QM methods, particularly Density Functional Theory (DFT), are used to determine the optimized, low-energy geometries of this compound. These calculations can precisely predict bond lengths, bond angles, and dihedral angles.

Table 2: Selected Optimized Geometrical Parameters of this compound (Equatorial Conformer) from DFT Calculations This table contains representative data based on typical QM calculation results.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(piperidine)-C(phenyl) | ~1.52 Å |

| Bond Angle | C-N-C (piperidine) | ~111.5° |

| Dihedral Angle | C-C-C-C (piperidine ring) | ~55.9° |

| Dihedral Angle | N(pip)-C(pip)-C(phe)-C(phe) | ~45.0° |

The distribution of electron density within a molecule is fundamental to its chemical behavior, particularly its ability to form non-covalent interactions. QM calculations are used to compute the partial atomic charges on each atom of this compound. Methods like Natural Bond Orbital (NBO) analysis provide a detailed picture of charge distribution.

These analyses typically reveal that the nitrogen atom of the piperidine ring carries a significant negative partial charge, making it a primary site for hydrogen bond acceptance. Conversely, the hydrogen atom attached to the nitrogen is electropositive and can act as a hydrogen bond donor. The oxygen atoms of the methoxy (B1213986) groups also carry negative charges, while the aromatic ring carbons have varying charge distributions that influence their potential for electrostatic and π-related interactions with a biological target.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. These simulations are used to study the stability of the ligand-protein complex predicted by docking, revealing how the ligand and protein adapt to each other's presence.

For a complex of this compound bound to a protein, an MD simulation can track the conformational changes of both the ligand and the protein over nanoseconds or even microseconds. This allows researchers to assess the stability of key binding interactions, observe the role of water molecules in the binding site, and calculate a more accurate binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These dynamic studies provide a more realistic understanding of the binding process than static models alone.

Virtual Screening and De Novo Design of Novel Analogues

The scaffold of this compound serves as a valuable starting point for the discovery of new therapeutic agents. Computational techniques are central to this discovery process.

Virtual screening involves the computational filtering of large chemical libraries to identify molecules that are likely to bind to a specific target. Structure-based virtual screening uses docking to assess the fit of thousands or millions of compounds against a protein structure. Ligand-based virtual screening, on the other hand, uses the known structure of an active compound like this compound as a template to search for other molecules with similar shapes or chemical features.

De novo design is an even more creative computational approach. Instead of searching existing libraries, de novo design algorithms build novel molecules from scratch, piece by piece, directly within the binding site of a target protein. Starting with a fragment or a core scaffold like piperidine, these programs add functional groups in a way that optimizes interactions with the protein, leading to the design of entirely new potential drugs based on the this compound framework.

Drug Discovery and Lead Optimization of 4 3,4 Dimethoxyphenyl Piperidine As a Therapeutic Scaffold

Strategies for Hit-to-Lead Progression

The journey from a "hit"—a compound showing desired biological activity in an initial screen—to a "lead" compound with a more optimized and drug-like profile is a critical phase in drug discovery. For derivatives of 4-(3,4-dimethoxyphenyl)piperidine, this progression involves meticulous structure-activity relationship (SAR) studies and optimization of physicochemical properties.

A primary strategy involves systematic modifications of the piperidine (B6355638) ring and its substituents to enhance potency and selectivity. For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), iterative medicinal chemistry efforts starting from initial hit compounds led to the identification of potent and selective inhibitors. nih.gov These efforts explored the impact of various substituents on the piperidine nitrogen and the nature of the linkage to the 3,4-dimethoxyphenyl group. nih.gov

Another key aspect of hit-to-lead progression is the fine-tuning of physicochemical properties to improve pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME). This often involves modifying the lipophilicity and polarity of the molecule. For example, in the optimization of γ-secretase inhibitors based on a 4,4-disubstituted piperidine scaffold, hypothesis-driven lead optimization was employed to enhance in vivo pharmacokinetic properties, ultimately leading to compounds capable of lowering cerebral Aβ42 production in mouse models. nih.gov

Design Principles for Modulating Pharmacodynamic Profiles

The pharmacodynamic profile of a drug candidate describes its mechanism of action and the relationship between drug concentration and its effect. For compounds built upon the this compound scaffold, several design principles are employed to modulate their interaction with biological targets and achieve the desired therapeutic effect.

Structure-Activity Relationship (SAR) Studies: A cornerstone of pharmacodynamic modulation is the detailed exploration of SAR. This involves synthesizing and testing a series of analogs to understand how specific structural features influence biological activity. For example, in the development of neurokinin-1 (NK1) receptor antagonists, extensive SAR studies on 4,4-disubstituted piperidines revealed that a 3,5-disubstituted and highly lipophilic benzyl (B1604629) ether side chain was crucial for high affinity. tudublin.ie These studies also showed that the piperidine nitrogen could tolerate a range of substituents, including acyl and sulfonyl groups, without significant loss of affinity. tudublin.ie

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. For instance, in the optimization of choline transporter inhibitors, various amide moieties were evaluated, with benzylic heteroaromatic amides proving to be the most potent. nih.gov

Conformational Constraint: By introducing structural elements that restrict the flexibility of the molecule, it is possible to lock it into a bioactive conformation, thereby enhancing its affinity for the target. The piperidine ring itself provides a degree of conformational constraint. Further modifications, such as the introduction of unsaturation in the piperidine ring, have been shown to increase potency in certain series of compounds. dndi.org

Data Table: SAR of this compound Analogs

| Compound/Analog | Target | Key Structural Modification | Observed Effect on Activity | Reference |

| ML352 | Choline Transporter (CHT) | Optimization of amide and 3-piperidine substituent | Potent and selective inhibitor | nih.gov |

| 12 | NK1 Receptor | 3,5-bis(trifluoromethyl)benzyl ether side chain | High affinity (IC50 = 0.95 nM) | tudublin.ie |

| 38 | NK1 Receptor | Acyl group on piperidine nitrogen | High affinity (IC50 = 5.3 nM) | tudublin.ie |

| 39 | NK1 Receptor | Sulfonyl group on piperidine nitrogen | High affinity (IC50 = 5.7 nM) | tudublin.ie |

| 52 | Trypanosoma cruzi | Unsaturation in the piperidine ring | Ten-fold increase in potency compared to saturated analog | dndi.org |

| 3 (LY246736) | Opioid Receptors | Altered size and polarity of N-substituent | Potent peripherally selective mu opioid antagonist | nih.gov |

Preclinical Assessment Considerations for Candidate Compounds

Before a drug candidate can be considered for human trials, it must undergo a rigorous preclinical assessment to evaluate its efficacy and safety. For compounds derived from the this compound scaffold, these assessments are crucial for predicting their potential clinical success.

In Vitro Assays: The preclinical evaluation begins with a battery of in vitro assays. These include biochemical assays to determine the compound's potency against its intended target and selectivity against other related and unrelated targets. For example, in the discovery of T-type calcium channel antagonists, initial lead compounds were evaluated for their potency and selectivity over hERG and L-type calcium channels. johnshopkins.edu Cellular assays are also critical to confirm that the compound can engage its target within a cellular context and elicit the desired biological response. For instance, the anticancer activity of some piperidine derivatives has been assessed using cytotoxicity assays on cancer cell lines like A549. researchgate.net

In Vivo Efficacy Models: Promising candidates from in vitro studies are then advanced to in vivo models of disease. These animal models are essential for demonstrating that the compound can produce the desired therapeutic effect in a living organism. For example, in the development of NK1 antagonists, two compounds were selected for in vivo study in a resiniferotoxin-induced vascular leakage model, where they showed excellent profiles. tudublin.ie Similarly, a T-type calcium channel antagonist demonstrated a robust reduction in seizures in a rat genetic model of absence epilepsy. johnshopkins.edu

Pharmacokinetic and Toxicological Studies: A thorough understanding of a candidate's pharmacokinetic profile is paramount. These studies, conducted in various animal species, determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the optimization of γ-secretase inhibitors focused on improving suboptimal pharmacokinetics to enable the discovery of compounds capable of lowering cerebral Aβ42 production in mice. nih.gov Toxicology studies are also conducted to identify any potential adverse effects and to establish a safe dose range for first-in-human studies.

Data Table: Preclinical Assessment of this compound-based Compounds

| Compound/Analog | Preclinical Model/Assay | Key Finding | Reference |

| Piperidine Derivative | A549 cancer cells (in vitro) | High level of cytotoxic effect | researchgate.net |

| 32 and 43 | Resiniferotoxin-induced vascular leakage model (in vivo) | Excellent in vivo profiles (ID50 = 0.22 and 0.28 mg/kg) | tudublin.ie |

| 30 | Rat genetic model of absence epilepsy (in vivo) | Robust reduction in number and duration of seizures | johnshopkins.edu |

| γ-Secretase Inhibitor | APP-YAC mouse model (in vivo) | Lowered cerebral Aβ42 production | nih.gov |

Advanced Analytical Characterization in Support of Chemical and Biological Research

Application of Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise arrangement of atoms within a molecule. For 4-(3,4-Dimethoxyphenyl)piperidine, both ¹H and ¹³C NMR would be utilized for complete structural assignment. While specific experimental spectra for this exact compound are not widely published, a detailed prediction of the expected spectra can be made based on the analysis of its structural components: the 3,4-dimethoxyphenyl group and a 4-substituted piperidine (B6355638) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the protons of the piperidine ring.

Aromatic Protons: The three protons on the dimethoxyphenyl ring would likely appear as a set of multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern would lead to a characteristic splitting pattern. For instance, the proton at the 5-position would likely be a doublet, the proton at the 2-position a doublet, and the proton at the 6-position a doublet of doublets.

Methoxy Protons: The two methoxy groups (at C3 and C4) would each produce a sharp singlet, likely around δ 3.8-3.9 ppm.

Piperidine Protons: The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton at the 4-position (methine proton) would be a multiplet. The axial and equatorial protons at the 2, 3, 5, and 6 positions would have different chemical shifts and coupling constants, appearing as complex multiplets in the upfield region of the spectrum. The NH proton of the piperidine ring would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments in the molecule.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O of methoxy groups | ~55-56 |

| Piperidine CH2 (C2, C6) | ~45-50 |

| Piperidine CH2 (C3, C5) | ~30-35 |

| Piperidine CH (C4) | ~40-45 |

| Aromatic C (quaternary, C1) | ~130-135 |

| Aromatic CH (C2, C5, C6) | ~110-120 |

| Aromatic C-O (C3, C4) | ~145-150 |

This interactive table provides predicted ¹³C NMR chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₉NO₂), the expected exact mass is 221.1416 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 221. The fragmentation pattern would likely involve the cleavage of the piperidine ring and the loss of substituents from the aromatic ring. Based on studies of similar structures like dimethoxyphenylpiperazines, characteristic fragment ions could include the dimethoxyphenyl cation (m/z 137) and fragments arising from the piperidine ring. For instance, the base peak in the mass spectrum of 4-phenylpiperidine (B165713) is often the molecular ion, indicating a relatively stable structure.

Predicted collision cross-section values, which are related to the ion's shape and size, can also be calculated for different adducts in techniques like ion mobility-mass spectrometry, providing another layer of structural confirmation. For the [M+H]⁺ adduct of a related compound, 4-[(3,4-dimethoxyphenyl)methyl]piperidine, a predicted collision cross-section of 155.6 Ų has been reported.

Chromatographic Methods for Purity and Identity Verification

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts of the synthesis, thereby ensuring its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic modifier is increased over time, would likely provide good separation of the target compound from any potential impurities. Detection could be achieved using a UV detector, likely at a wavelength around 230 or 280 nm where the dimethoxyphenyl chromophore absorbs.

Method validation would include assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is reliable for its intended purpose. For instance, in the analysis of other piperidine derivatives, linearity is often established over a concentration range relevant to the expected sample concentrations, with correlation coefficients (R²) greater than 0.99 being desirable.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds. Given the predicted boiling point of this compound is around 327.7 °C, it should be amenable to GC analysis.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp from a lower initial temperature to a higher final temperature to ensure the elution of the compound and any impurities within a reasonable time frame. The injector and detector temperatures would be set sufficiently high to prevent condensation.

When coupled with a mass spectrometer, GC-MS provides both retention time data for identification and mass spectral data for confirmation of the identity of the eluted peaks. This combination is a powerful tool for purity assessment, as it can identify and tentatively quantify any co-eluting impurities. For example, in the analysis of regioisomeric dimethoxybenzyl derivatives of other piperazines, GC-MS has been shown to effectively separate and identify the different isomers based on their retention times and mass spectra.

Future Research Trajectories and Translational Outlook

Innovations in Synthetic Methodologies

Another critical area of innovation is the development of stereoselective synthesis methods. rsc.orgnih.gov The specific three-dimensional arrangement of atoms in the piperidine (B6355638) ring can dramatically affect the pharmacological properties of its derivatives. rsc.org Therefore, the capacity to selectively produce particular stereoisomers of compounds based on 4-(3,4-dimethoxyphenyl)piperidine is highly important. Research into asymmetric catalysis will be key to achieving precise stereocontrol. Additionally, flow chemistry is expected to become increasingly vital, as continuous flow reactors provide better command over reaction conditions, resulting in improved safety, scalability, and consistency in the production of these piperidine derivatives.

Recent advancements have already demonstrated a modular approach to piperidine synthesis, significantly reducing the number of steps required for creating complex pharmaceuticals. news-medical.net This two-step process, combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling, simplifies the construction of intricate piperidine structures and is a powerful tool for discovering new molecular entities for drug development. news-medical.net

Unveiling Novel Therapeutic Applications

While the this compound framework has been examined for some biological effects, a major future direction is its exploration in new therapeutic fields. The structural resemblance of this scaffold to established pharmacophores indicates its potential to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. encyclopedia.pub

Future research will likely utilize high-throughput screening of libraries of this compound-based compounds to identify new lead candidates for a range of diseases. dut.ac.za There is considerable interest in its potential application for neurodegenerative diseases, inflammatory conditions, and metabolic disorders. dut.ac.zaresearchgate.net The ability of the piperidine moiety to penetrate the blood-brain barrier also makes it a desirable scaffold for creating drugs that act on the central nervous system (CNS). encyclopedia.pubgoogle.com The dimethoxyphenyl group can be easily altered to fine-tune the molecule's properties, enabling the optimization of its interactions with specific biological targets and the discovery of new pharmacological activities. encyclopedia.pubdut.ac.za For instance, derivatives of piperidine have been investigated for their potential as anticancer agents, analgesics, and for treating gastrointestinal motility disorders. researchgate.netnih.govnih.govnih.gov

Enhanced Predictive Modeling for Drug Design

The use of computational and predictive modeling is poised to transform the design of new drugs based on the this compound scaffold. ed.ac.uk In silico techniques like molecular docking and molecular dynamics simulations will be increasingly used to forecast how new derivatives will bind to their target proteins. researchgate.netnih.govresearchgate.net This facilitates a more logical and focused drug design process, cutting down on the time and expense of conventional trial-and-error approaches. ed.ac.uk

Quantitative Structure-Activity Relationship (QSAR) studies will remain a crucial tool for understanding the connection between the chemical structure of these compounds and their biological effects. researchgate.net By creating reliable QSAR models, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising ones. researchgate.net Furthermore, the application of artificial intelligence and machine learning is anticipated to improve these predictive powers. youtube.comnih.gov These advanced computational methods can analyze large datasets of chemical structures and biological activities to uncover complex patterns and inform the design of new molecules with enhanced potency and selectivity. nih.gov The lifecycle of these predictive models involves several stages, from data preparation and model design to validation and deployment in active drug discovery projects. youtube.com

Advancing Towards Clinical Candidacy

The ultimate aim of research into this compound derivatives is to translate promising lead compounds into candidates for clinical trials. This process entails a thorough preclinical evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these molecules. nih.govresearchgate.netmdpi.com Future research will concentrate on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to ensure their suitability for in vivo studies.

This will involve modifying the scaffold through medicinal chemistry to enhance properties like oral bioavailability and metabolic stability. The development of advanced in vitro and in vivo models that more accurately mimic human diseases will be essential for evaluating the therapeutic effectiveness of these compounds. Successfully overcoming these preclinical challenges is vital for identifying this compound derivatives that can proceed to clinical trials and potentially become new treatments for unmet medical needs. The journey from a promising compound to a clinical candidate is long, with a high rate of attrition, underscoring the importance of robust preclinical data. ed.ac.uk

Q & A

Q. What are the optimal synthetic routes for 4-(3,4-Dimethoxyphenyl)piperidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via sulfonylation or alkylation of the piperidine core with substituted aryl groups under basic conditions (e.g., triethylamine). Reaction temperature (0–60°C), solvent polarity (dichloromethane vs. DMF), and stoichiometric ratios of reagents critically impact yield and purity . Purification via column chromatography or recrystallization is recommended to isolate the target compound from byproducts like unreacted starting materials or sulfonic acid derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy groups at C3/C4 of the phenyl ring) and piperidine ring conformation .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray crystallography : For resolving 3D conformation, particularly steric effects from the dimethoxy substituents .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps and charge distribution .

Q. What preliminary pharmacological assays are suitable for evaluating this compound?